Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base
The dihydrochloride salt of 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is expected to exhibit significantly higher aqueous solubility than the free base (CAS 878465-52-2). While direct experimental solubility data for this specific pair are not publicly available, the protonation of both piperazine nitrogens by two equivalents of HCl converts the lipophilic free base (LogP 0.87) into a dicationic species with markedly increased polarity. This class‑level inference is supported by patent literature documenting that dihydrochloride formation of piperazine derivatives consistently improves water solubility relative to the corresponding free bases [1]. In the absence of head‑to‑head dissolution data, procurement of the pre‑formed salt obviates the need for in‑situ salt preparation and ensures batch‑to‑batch consistency in aqueous assay conditions.
| Evidence Dimension | Aqueous solubility (qualitative expectation) |
|---|---|
| Target Compound Data | Dihydrochloride salt: dicationic species; enhanced water solubility expected |
| Comparator Or Baseline | Free base (CAS 878465-52-2): neutral lipophilic species; LogP 0.87; limited aqueous solubility |
| Quantified Difference | Not directly quantified for this pair; class‑level solubility gain typical for piperazine dihydrochlorides [1] |
| Conditions | Class‑level inference from piperazine dihydrochloride salt patent literature |
Why This Matters
For biological assay preparation, superior aqueous solubility of the dihydrochloride salt reduces the need for organic co‑solvents (e.g., DMSO) that can interfere with cellular readouts or protein binding.
- [1] Patent Application: Acid Addition Salts of Piperazine Derivatives. US Patent App. 15/519,408, published 2017-02-24. View Source
